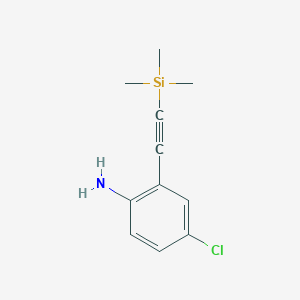
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the United States Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC). In
Wirkmechanismus
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide irreversibly binds to the EGFR kinase domain, which inhibits the autophosphorylation of the receptor and downstream signaling pathways. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a higher affinity for the T790M mutant EGFR compared to wild-type and other mutant EGFRs, which allows it to selectively target cancer cells that express the T790M mutation.
Biochemical and Physiological Effects
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation, migration, and invasion of NSCLC cells that express the T790M mutation. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide also induces apoptosis and cell cycle arrest in these cells. In addition, 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of NSCLC tumors that express the T790M mutation in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the T790M mutant EGFR. This allows researchers to selectively target cancer cells that express this mutation. However, one limitation of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its irreversibility, which makes it difficult to study the effects of reversible EGFR inhibition.
Zukünftige Richtungen
There are several future directions for the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in the treatment of NSCLC. One direction is to explore the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in combination with other targeted therapies or immunotherapies. Another direction is to investigate the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma. Finally, future studies could focus on identifying biomarkers that predict response to 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide and developing strategies to overcome resistance to the drug.
Synthesemethoden
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-fluoroethylamine with 4-bromo-1H-pyrazole to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole. The second step involves the reaction of 4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloropropyl methyl ether to form N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole. The final step involves the reaction of N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloro-4-(4-fluorophenoxy)aniline to form 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. Preclinical studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has potent and selective activity against EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. Clinical trials have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a high response rate and a favorable safety profile in patients with NSCLC who have EGFR T790M mutations.
Eigenschaften
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)9-8(12)7-15(14-9)5-3-11/h7H,2-6,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLBYNZBCHPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2840365.png)
![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2840366.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2840367.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2840368.png)
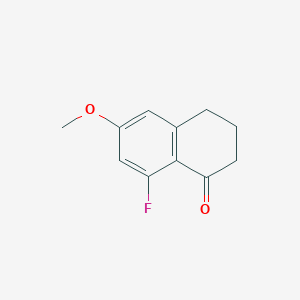
![3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2840372.png)
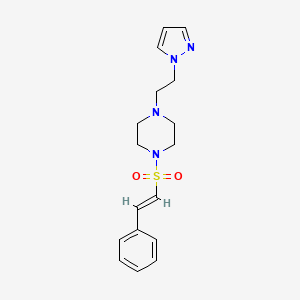
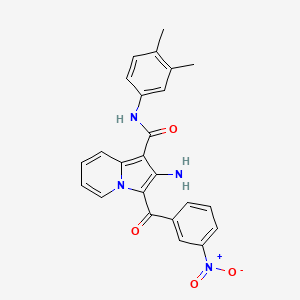
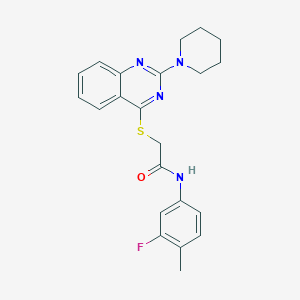
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2840380.png)
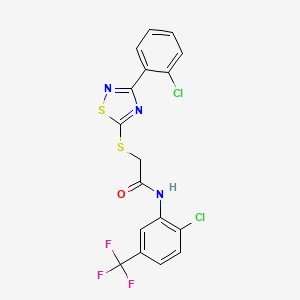
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)
